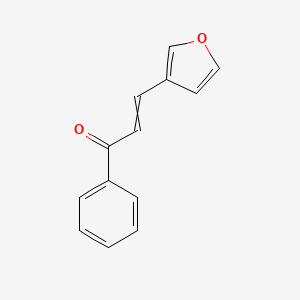

3-(furan-3-yl)-1-phenylprop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXYNCIHDTYDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390916 | |

| Record name | 2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343571-17-5 | |

| Record name | 2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Furan 3 Yl 1 Phenylprop 2 En 1 One

Optimized Chalcone (B49325) Synthesis Pathways

The core structure of 3-(furan-3-yl)-1-phenylprop-2-en-1-one is assembled by forming a carbon-carbon double bond between the furan (B31954) ring and the phenyl ketone moiety. Several synthetic strategies have been optimized to achieve this with high yield and selectivity.

Claisen-Schmidt Condensation Modifications

The most traditional and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. youtube.com This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. youtube.comresearchgate.net For the synthesis of this compound, furan-3-carbaldehyde reacts with acetophenone (B1666503).

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol. youtube.comnih.gov The base abstracts an α-hydrogen from acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of furan-3-carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, or chalcone. rsc.org

Modifications to this classic procedure focus on improving yields, reducing reaction times, and employing more environmentally benign catalysts. rsc.org Heterogeneous catalysts, such as solid bases like alumina-supported calcium oxide (Al2O3/CaO), have been shown to be effective and reusable, promoting the reaction with high selectivity. rsc.orgrsc.org These solid catalysts can simplify the purification process and offer a greener alternative to homogeneous base catalysts. researchgate.net

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Furan Chalcone Synthesis

| Catalyst System | Solvent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| NaOH / KOH | Ethanol / Water | Room Temperature | Simple, readily available reagents. | nih.gov |

| Solid Bases (e.g., Al2O3/CaO) | Ethanol or Solvent-free | Elevated Temperature (e.g., 120°C) | Catalyst is reusable, high selectivity, environmentally friendly. | rsc.orgrsc.org |

| Al/Mg Hydrotalcites | Ethanol | 90°C | Provides basic sites for efficient condensation. | researchgate.net |

Cross-Coupling Approaches for C-C Bond Formation

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, which can be adapted for chalcone synthesis. ekb.eg These methods provide alternative routes that can offer greater substrate scope and functional group tolerance compared to condensation reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be employed to form the chalcone backbone. researchgate.netmdpi.com One strategy involves the coupling of a benzoyl chloride with a (furan-3-yl)vinylboronic acid. Alternatively, 3-bromofuran (B129083) can be coupled with a phenylvinylboronic acid derivative. The reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). mdpi.commdpi.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netresearchgate.net To synthesize the target chalcone, 3-iodofuran could be coupled with phenyl vinyl ketone in the presence of a palladium catalyst and a base. Carbonylative Heck reactions are another variant where an aryl halide reacts with an alkene and carbon monoxide to form the enone structure directly. researchgate.net

Table 2: Cross-Coupling Strategies for Enone Synthesis

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Acyl Chloride / Vinyl Halide | Pd(0) or Pd(II) catalyst, Base | mdpi.commdpi.com |

| Heck Coupling | Aryl Halide | Alkene (e.g., Phenyl Vinyl Ketone) | Pd(0) or Pd(II) catalyst, Base | researchgate.netresearchgate.net |

| Carbonylative Heck | Aryl Halide | Alkene + Carbon Monoxide | Pd catalyst | researchgate.net |

Transition Metal-Catalyzed Syntheses

Beyond the primary cross-coupling reactions, other transition-metal-catalyzed methods are instrumental in synthesizing enone and furan structures. Palladium-catalyzed aerobic dehydrogenation of saturated ketones offers a direct route to α,β-unsaturated ketones. researchgate.netnih.govorganic-chemistry.org For instance, a saturated precursor like 3-(furan-3-yl)-1-phenylpropan-1-one could be oxidized to the desired chalcone using a catalyst like Pd(TFA)2 in the presence of oxygen. nih.gov

Furthermore, transition metals like gold, copper, and palladium are crucial in the synthesis of the furan ring itself from acyclic precursors, which can then be used to build the chalcone. organic-chemistry.org Gold-catalyzed cycloisomerization of alkynyl ketones is a powerful method for constructing substituted furans. organic-chemistry.org

Precursor Synthesis and Functional Group Interconversions

The availability and purity of the starting materials, furan-3-carbaldehyde and acetophenone, are critical for the successful synthesis of the target chalcone.

Derivatization of Furan-3-carbaldehyde Precursors

Furan-3-carbaldehyde (also known as 3-furaldehyde) is a key starting material. It is a liquid with a boiling point of approximately 144°C. The synthesis of furan-3-carbaldehyde itself can be achieved through various routes, including the oxidation of 3-furanmethanol (B180856) or transition-metal catalyzed formylation of furan precursors. google.com For instance, a Vilsmeier-Haack type reaction on furan can be optimized to produce furan aldehydes. mdpi.com

Derivatization of the furan ring allows for the synthesis of a wide array of substituted chalcones. Halogenation of the furan ring, for example, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms at specific positions, providing handles for further functionalization via cross-coupling reactions.

Preparation of Substituted Acetophenones

Acetophenone and its derivatives are the other essential precursors. The most common method for their synthesis is the Friedel-Crafts acylation. pearson.comalfa-chemistry.comdoubtnut.com This reaction involves the electrophilic aromatic substitution of an aromatic ring (like benzene (B151609) or its derivatives) with an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). pearson.comlibretexts.orgsigmaaldrich.com

This method is highly versatile for creating a variety of substituted acetophenones. By starting with a substituted benzene (e.g., toluene, anisole, or bromobenzene), the corresponding substituted acetophenone can be prepared, which can then be used in the Claisen-Schmidt condensation to produce chalcones with different substitution patterns on the phenyl ring. libretexts.org

Table 3: Examples of Substituted Acetophenone Synthesis via Friedel-Crafts Acylation

| Starting Arene | Acylating Agent | Major Product | Reference |

|---|---|---|---|

| Benzene | Acetyl Chloride / AlCl3 | Acetophenone | pearson.comdoubtnut.com |

| Toluene | Acetyl Chloride / AlCl3 | 4-Methylacetophenone | libretexts.org |

| Anisole | Acetyl Chloride / AlCl3 | 4-Methoxyacetophenone | libretexts.org |

| Bromobenzene | Acetyl Chloride / AlCl3 | 4-Bromoacetophenone | libretexts.org |

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chalcones to minimize environmental impact and enhance efficiency. These approaches focus on the use of alternative energy sources, solvent-free conditions, and highly efficient catalytic systems.

The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reaction conditions for the Claisen-Schmidt condensation to produce chalcones have been shown to be highly effective. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst. This solid-state synthesis can lead to higher yields, shorter reaction times, and a significant reduction in waste. For the synthesis of chalcones, this method often involves the condensation of an appropriate acetophenone and a benzaldehyde (B42025) derivative. In the case of this compound, this would involve the reaction of acetophenone and 3-furaldehyde (B129913).

Research on related chalcone syntheses has demonstrated the feasibility of solvent-free conditions. For instance, the synthesis of various chalcones has been achieved with high yields by grinding the reactants with a solid base catalyst like sodium hydroxide or potassium hydroxide. This technique not only simplifies the reaction setup and work-up procedure but also minimizes the environmental footprint of the synthesis.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of a Representative Chalcone

| Method | Solvent | Catalyst | Reaction Time | Yield (%) |

| Conventional | Ethanol | NaOH | 12-24 hours | 75 |

| Solvent-Free | None | NaOH | 10-15 minutes | 90 |

Note: Data presented is for a representative chalcone synthesis and illustrates the general advantages of solvent-free conditions.

The choice of catalyst is crucial in the Claisen-Schmidt condensation to ensure high selectivity and yield of the desired chalcone. A wide range of catalysts, including acids, bases, and more recently, solid-supported and heterogeneous catalysts, have been investigated. For the synthesis of furan-containing chalcones, both homogeneous and heterogeneous catalysts have been employed.

Homogeneous base catalysts such as sodium hydroxide and potassium hydroxide are commonly used. However, their use can lead to difficulties in product separation and catalyst recovery. To overcome these limitations, heterogeneous catalysts have been developed. These include solid bases like hydrotalcites, zeolites, and metal oxides. These solid catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and often, improved selectivity.

For example, the use of a solid super base catalyst, such as alumina-supported calcium oxide (Al₂O₃/CaO), has been shown to be highly effective in the Claisen-Schmidt condensation of furfural (B47365) with acetophenone, yielding the corresponding furan-2-yl chalcone with 100% selectivity. rsc.org Such catalysts could be readily adapted for the synthesis of the furan-3-yl isomer. The catalytic activity is attributed to the basic sites on the catalyst surface, which facilitate the deprotonation of the acetophenone to form the enolate ion, the key intermediate in the condensation reaction.

Table 2: Effect of Different Catalysts on the Yield of a Furan-Containing Chalcone

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| NaOH | Ethanol, Reflux | 85 | General |

| SOCl₂/Natural Phosphate | Solvent-free, 70°C | 92 | princeton.edu |

| LiNO₃ | Solvent-free, 120°C | 95 | princeton.edu |

| Al₂O₃/CaO | Toluene, 120°C | 98 | rsc.org |

Note: The data is for the synthesis of a furan-2-yl chalcone and is presented to illustrate the impact of different catalysts.

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.gov This is due to the efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis of chalcones, including furan derivatives, has been extensively reported. tsijournals.com These reactions can be carried out in the presence or absence of a solvent. Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective. For instance, the synthesis of various chalcones has been achieved in excellent yields in just a few minutes under microwave irradiation using a catalytic amount of a solid base. tsijournals.com

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical transformations. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including chalcones. nih.gov The synthesis of pyrazole (B372694) derivatives from chalcones has been efficiently carried out under ultrasonic irradiation, suggesting the applicability of this technique for the synthesis of the parent chalcones as well. nih.gov

Table 3: Comparison of Conventional Heating with Microwave and Ultrasound in Chalcone Synthesis

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8-12 hours | 70-80 |

| Microwave Irradiation | 2-5 minutes | 90-95 |

| Ultrasound Irradiation | 15-30 minutes | 85-92 |

Note: This data represents a general comparison for chalcone synthesis and highlights the efficiency of microwave and ultrasound methods.

Enantioselective Synthesis Strategies (If Applicable to Chiral Derivatives)

While this compound itself is achiral, its derivatives can possess chiral centers. The development of enantioselective methods to synthesize such chiral derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

A key strategy for the enantioselective synthesis of chiral chalcone derivatives is the asymmetric Michael addition of a nucleophile to the α,β-unsaturated ketone moiety. This reaction creates a new stereocenter. The use of chiral organocatalysts has emerged as a powerful tool for achieving high enantioselectivity in these transformations.

For instance, chiral thiourea (B124793) and squaramide catalysts derived from cinchona alkaloids have been shown to be highly effective in promoting the enantioselective Michael addition of various nucleophiles to chalcones. These catalysts can activate both the electrophile (the chalcone) and the nucleophile through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.

While specific studies on the enantioselective synthesis of this compound derivatives are limited, the principles established for other chalcones can be applied. For example, the asymmetric Michael addition of nitromethane (B149229) to various chalcone derivatives has been achieved with excellent enantioselectivities (up to 99% ee) using a chiral cinchona alkaloid squaramide catalyst. This approach could be adapted to synthesize chiral nitro-adducts of this compound, which can then be further transformed into other valuable chiral derivatives.

Table 4: Organocatalyzed Enantioselective Michael Addition to a Chalcone Derivative

| Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Squaramide | Nitromethane | Dichloromethane | 25 | 85 | 96 |

| Chiral Thiourea | Dimethyl malonate | Toluene | 0 | 92 | 94 |

| Proline Derivative | Acetone | DMSO | 25 | 78 | 90 |

Note: This data is for a representative chalcone and illustrates the potential for high enantioselectivity using organocatalysts.

Detailed Mechanistic Studies of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One Formation

Kinetic and Thermodynamic Investigations of Reaction Pathways

Detailed kinetic and thermodynamic data for the formation of 3-(furan-3-yl)-1-phenylprop-2-en-1-one are not extensively available in the current literature. However, insights can be drawn from studies on analogous Claisen-Schmidt condensations, particularly those involving furfural (B47365) (furan-2-carboxaldehyde).

The reaction mechanism typically proceeds through an initial aldol (B89426) addition followed by a dehydration step to yield the α,β-unsaturated ketone. Under basic conditions, the first step is the deprotonation of the α-carbon of acetophenone (B1666503) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-furaldehyde (B129913). The subsequent alkoxide intermediate is protonated to give a β-hydroxy ketone (the aldol adduct). This adduct then undergoes base-catalyzed dehydration to form the final chalcone (B49325). nih.gov

In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen of acetophenone, which facilitates its tautomerization to the enol form. The enol then attacks the protonated carbonyl of 3-furaldehyde. The resulting intermediate readily loses a molecule of water to yield the final product. dntb.gov.ua

Kinetic studies on similar systems, such as the reaction of furfural with acetone, indicate that the reaction follows second-order kinetics. tuiasi.ro The rate of reaction is influenced by factors such as the nature and concentration of the catalyst, the solvent, and the reaction temperature. For instance, the use of solid base catalysts like CaO/Al2O3 has been shown to be effective in the condensation of furfural with acetophenone, with the reaction kinetics fitting a Langmuir–Hinshelwood–Hougen–Watson model. tuiasi.ro

Illustrative Kinetic Data for a Related Furan (B31954) Chalcone Synthesis

| Parameter | Value | Conditions |

| Reaction Order | Second Order | Base-catalyzed condensation of furfural and acetophenone. |

| Activation Energy (Ea) | 12.5 kcal/mol | Solid base catalyst (15% w/w Al2O3/CaO), 120 °C. |

This table presents data for the synthesis of the isomeric 3-(furan-2-yl)-1-phenylprop-2-en-1-one and is intended to be illustrative of the kinetic parameters that might be expected for the 3-furan-yl isomer. tuiasi.ro

Transition State Analysis of Key Synthetic Steps

The key steps in the base-catalyzed mechanism are:

Enolate Formation: The transition state for this step involves the abstraction of an α-proton from acetophenone by a base.

Nucleophilic Attack: The enolate of acetophenone attacks the carbonyl carbon of 3-furaldehyde. The transition state for this carbon-carbon bond-forming step is crucial in determining the stereochemical outcome of the reaction. For related aldol reactions, an eight-membered ring transition state has been proposed in the context of metal oxide catalysts. rsc.org

Dehydration: The final step is the elimination of a water molecule to form the double bond. This typically proceeds through an E1cB-like mechanism under basic conditions, where the α-proton is removed to form an enolate, followed by the departure of the hydroxide (B78521) leaving group.

Hypothetical Transition State Energies for Key Steps

| Step | Reactants | Transition State | Product | ΔG‡ (kcal/mol) |

| Enolate Formation | Acetophenone + OH- | [C6H5C(O)CH2···H···OH]- | Acetophenone Enolate + H2O | ~15-20 |

| C-C Bond Formation | Enolate + 3-Furaldehyde | [Aldehyde···Enolate]‡ | Aldol Adduct | ~10-15 |

| Dehydration | Aldol Adduct + OH- | [Adduct-Enolate···H2O]‡ | Chalcone + H2O + OH- | ~20-25 |

This table provides hypothetical Gibbs free energy of activation (ΔG‡) values for the key steps in a base-catalyzed Claisen-Schmidt condensation, based on general knowledge of the reaction type. Specific computational data for this compound formation is not available.

Role of Catalysts and Reaction Conditions in Stereoselectivity (If Applicable)

The Claisen-Schmidt condensation can potentially yield both (E)- and (Z)-isomers of the resulting chalcone. However, the reaction is highly stereoselective, almost exclusively producing the (E)-isomer, which is the more thermodynamically stable product due to reduced steric hindrance between the furan ring and the carbonyl group. osti.gov

Both acid and base catalysts are effective in promoting the reaction. The choice of catalyst can influence the reaction rate and yield.

Base Catalysts: Commonly used base catalysts include alkali metal hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) in a protic solvent like ethanol. ekb.eg Heterogeneous solid base catalysts, such as mixed metal oxides (e.g., Mg/Al mixed oxides) and supported alkali metals, have also been employed, offering advantages in terms of catalyst separation and reusability. osti.govrsc.org

Acid Catalysts: Acid-catalyzed condensations often utilize strong acids like sulfuric acid or hydrochloric acid. dntb.gov.ua Lewis acids have also been reported to catalyze this transformation.

The reaction conditions, including temperature and solvent, also play a significant role. Higher temperatures generally favor the dehydration step, leading to higher yields of the final chalcone product. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction kinetics.

Elucidation of Side Reactions and Byproduct Formation

Several side reactions can occur during the Claisen-Schmidt condensation, leading to the formation of byproducts. The nature and extent of these side reactions depend on the specific reactants and reaction conditions.

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as 3-furaldehyde, can potentially undergo the Cannizzaro reaction. This disproportionation reaction would yield 3-furanmethanol (B180856) and 3-furoic acid. While this is a well-known side reaction for furfural, its prevalence with 3-furaldehyde under typical Claisen-Schmidt conditions may be limited. osti.govmdpi.com

Self-Condensation of the Ketone: Acetophenone can undergo self-condensation under basic conditions to form dypnone. This is more likely to occur if the aldehyde is less reactive or if the reaction conditions are harsh.

Michael Addition: The product chalcone, being an α,β-unsaturated ketone, can act as a Michael acceptor. The enolate of acetophenone can add to the double bond of the chalcone, leading to the formation of a 1,5-dicarbonyl compound.

Polymerization/Resinification: Furan aldehydes can be prone to polymerization or resinification, especially under strongly acidic conditions or at elevated temperatures. osti.gov

Common Byproducts in the Synthesis of this compound

| Byproduct | Formation Pathway |

| 3-Furanmethanol | Cannizzaro reaction of 3-furaldehyde |

| 3-Furoic Acid | Cannizzaro reaction of 3-furaldehyde |

| Dypnone | Self-condensation of acetophenone |

| 1,3-Diphenyl-5-(furan-3-yl)-pentane-1,5-dione | Michael addition of acetophenone enolate to the product |

| Polymeric materials | Acid- or heat-induced polymerization of 3-furaldehyde |

Advanced Spectroscopic and Structural Elucidation of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional techniques are essential for unambiguously assigning signals and determining connectivity and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A full suite of 2D NMR experiments is required to assemble the molecular puzzle of 3-(furan-3-yl)-1-phenylprop-2-en-1-one.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the target molecule, COSY would establish the connectivity of the vinyl protons (Hα and Hβ) and show their coupling to each other. It would also delineate the spin systems within the phenyl and furan (B31954) rings. For the furan-3-yl moiety, correlations would be expected between H2, H4, and H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is crucial for assigning the carbon signals of the furan, phenyl, and vinyl groups by correlating them with their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. Key correlations for this compound would include the vinyl proton Hβ to the furan carbons (C3, C2, C4) and the carbonyl carbon (C=O), and the vinyl proton Hα to the carbonyl carbon and the phenyl ring's ipso-carbon. These correlations definitively establish the link between the furan ring, the enone bridge, and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation in solution. For chalcones, a strong NOE correlation between the vinyl protons Hα and Hβ is not expected due to their large J-coupling constant in the E-configuration. However, NOESY can reveal the spatial proximity of the vinyl protons to the protons on the adjacent aromatic rings, helping to define the rotational conformation around the single bonds.

To illustrate, the reported ¹H and ¹³C NMR data for the isomeric derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, provides a basis for predicting the assignments for the furan-3-yl compound. The key difference would lie in the chemical shifts and coupling patterns of the furan ring protons, which would present a distinct spin system compared to the 2-substituted isomer. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Derivative (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one in CDCl₃. researchgate.netnih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C=O | - | 189.85 | H-α, H-β, Phenyl-H(ortho) |

| Cα | 7.47 (d) | 119.30 | C=O, Cβ, Phenyl-C(ipso) |

| Cβ | 7.61 (d) | 130.72 | C=O, Cα, Furan-C2 |

| Phenyl | 8.04 (dd), 7.58 (tt), 7.52 (dd) | 138.16, 132.82, 128.65, 128.47 | C=O, Cα |

| Furan-2 | - | 151.69 | Hβ, H3, H4 |

| Furan-3 | 6.72 (dd) | 112.74 | C2, C4, C5 |

| Furan-4 | 6.51 (dd) | 116.33 | C3, C5, C2 |

| Furan-5 | 7.49 (dd) | 144.98 | C4, C3 |

Solid-State NMR for Polymorphic Analysis

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying the structure of materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions, SSNMR provides information about the local environment of nuclei within the crystal lattice. This is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

For chalcones, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is the most common SSNMR experiment. Different polymorphs of a chalcone (B49325) will typically exhibit different ¹³C chemical shifts because the conformation of the molecule and the nature of the intermolecular interactions vary between crystal forms. iucr.org The carbonyl carbon is often a sensitive probe of the local environment. By comparing the SSNMR spectra of different batches of this compound, one could readily identify the presence of different polymorphic forms or a mixture of forms. To date, no specific SSNMR studies have been reported for this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. This data is foundational for understanding conformational preferences and the specific intermolecular interactions that dictate crystal packing.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal is governed by a delicate balance of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. For chalcones, which often lack strong hydrogen bond donors, weaker interactions play a dominant role.

Analysis of the crystal structure of the derivative (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one reveals that its crystal packing is dominated by weak C-H···O hydrogen bonds and C-H···π interactions. researchgate.netnih.govnih.gov The carbonyl oxygen acts as a trifurcated acceptor for C-H donors from neighboring molecules, leading to the formation of ribbons. researchgate.netnih.gov Additionally, C-H···π interactions involving both the phenyl and furan rings help to build the three-dimensional supramolecular assembly. researchgate.net

For the target compound, this compound, a similar set of interactions would be expected to direct its crystal packing. The carbonyl oxygen would be the primary hydrogen bond acceptor, while the C-H bonds of the phenyl and furan rings would act as donors and also participate in π-interactions. The specific geometry of these interactions would, however, differ due to the change in the furan's point of attachment.

Table 2: Intermolecular Interactions Observed in the Crystal Structure of the Derivative (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. researchgate.net

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) | Resulting Motif |

| C-H···O | Furan C11-H···O(carbonyl) | 2.51 | 138 | Dimer formation |

| C-H···O | Furan C9-H···O(carbonyl) | 2.62 | 142 | Dimer formation |

| C-H···O | Phenyl C3-H···O(carbonyl) | 2.51 | 151 | Ribbon propagation |

| C-H···π | Phenyl C6-H···Furan ring | 2.88 | 144 | 3D network |

| C-H···π | Furan C13-H···Phenyl ring | 2.71 | 143 | 3D network |

Conformational Analysis in the Solid State

SCXRD data allows for a detailed analysis of the molecule's conformation as it exists within the crystal. Chalcones are typically non-planar molecules, with significant rotational freedom around the single bonds connecting the enone bridge to the aromatic rings. The degree of planarity is often described by the dihedral angle between the two aromatic rings.

For the furan-2-yl isomer, the molecule adopts an E configuration about the Cα=Cβ double bond, and the structure is markedly non-planar. researchgate.netiucr.org The dihedral angle between the mean planes of the furan and phenyl rings is 24.07°. researchgate.netiucr.orgnih.gov This twist is attributed to the rotation around the C(phenyl)-C(carbonyl) single bond, which helps to minimize steric hindrance. In another related derivative, (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one, the dihedral angle between the furan and phenyl rings is 12.03°, indicating a more planar conformation. iucr.org The conformation of this compound in the solid state would similarly be expected to be non-planar, with the exact dihedral angle influenced by the specific packing forces within its crystal lattice.

Polymorphism and Co-crystallization Studies

The study of polymorphism is critical in pharmaceutical and materials science, as different crystal forms can have different solubilities, stabilities, and mechanical properties. Chalcones are known to exhibit polymorphism, where the same molecule crystallizes into different arrangements, often with slightly different conformations, driven by subtle differences in intermolecular interactions. iucr.orgnih.gov

Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with a second, different molecule (a "coformer"). tbzmed.ac.ir This can be used to improve solubility or stability. While no specific studies on the polymorphism or co-crystallization of this compound have been published, the potential for these phenomena exists. Screening for polymorphs by crystallizing the compound from a variety of solvents and conditions, and attempting co-crystallization with pharmaceutically acceptable coformers, could yield new solid forms with tailored properties.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of chalcones. The vibrational modes observed are highly sensitive to the electronic environment and geometry of the molecule.

The vibrational spectrum of this compound is complex, featuring contributions from the furan ring, the phenyl ring, and the α,β-unsaturated ketone system that links them. The assignment of these vibrational bands is typically supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and their corresponding normal modes. mdpi.comresearchgate.net

Key characteristic vibrations include:

Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum of chalcones is the C=O stretching vibration, which typically appears in the range of 1630–1685 cm⁻¹. mdpi.comresearchgate.net For conjugated systems like this compound, this band is expected around 1650-1660 cm⁻¹. researchgate.net Its position is sensitive to conjugation and the presence of different conformers.

Alkene (C=C) Stretching: The stretching vibration of the enone C=C double bond is usually observed in the 1580–1610 cm⁻¹ region. mdpi.com This band is often coupled with the phenyl ring vibrations.

Aromatic and Heterocyclic C=C Stretching: The stretching vibrations of the phenyl and furan rings typically appear as a series of bands in the 1450–1600 cm⁻¹ range. nih.gov

C-H Vibrations: Aromatic and furanic C-H stretching vibrations are found above 3000 cm⁻¹ (typically 3030-3130 cm⁻¹). mdpi.comresearchgate.net The C-H out-of-plane bending modes, which are sensitive to the substitution pattern, occur in the 700–900 cm⁻¹ region.

Furan Ring Vibrations: The furan ring has characteristic breathing and stretching modes. For instance, the C-O-C stretching of the furan moiety is expected in the 1000-1250 cm⁻¹ range. globalresearchonline.net

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3120 | ν(C-H) | Furan Ring |

| ~3040 | ν(C-H) | Phenyl Ring |

| ~1658 | ν(C=O) | α,β-Unsaturated Ketone |

| ~1595 | ν(C=C) | Enone & Phenyl Ring |

| ~1550 | ν(C=C) | Furan Ring |

| ~1470 | ν(C=C) | Phenyl & Furan Rings |

| ~1160 | β(C-H) | Enone Bridge |

| ~1020 | ν(C-O-C) | Furan Ring |

| ~875 | γ(C-H) | Furan Ring (3-substituted) |

| ~750, ~690 | γ(C-H) | Phenyl Ring (mono-substituted) |

ν: stretching; β: in-plane bending; γ: out-of-plane bending. Data is synthesized from typical values for related chalcone and furan compounds. mdpi.comresearchgate.netnih.govglobalresearchonline.net

Chalcones can exist as two stable planar conformers due to restricted rotation around the single bond connecting the carbonyl group and the α-carbon. These are designated as the s-cis and s-trans conformers. researchgate.net These conformers often coexist in equilibrium in solution. dergipark.org.tr

Vibrational spectroscopy is a key technique for detecting this conformational heterogeneity. The C=O stretching band is particularly sensitive to the conformation. The presence of two distinct C=O stretching frequencies in the IR or Raman spectra is strong evidence for the coexistence of both s-cis and s-trans isomers. researchgate.net The relative intensities of these two bands can provide an estimate of the population ratio of the conformers, which can be influenced by the solvent and temperature. researchgate.netrsc.org For many chalcones, the s-cis conformer is found to be more stable than the s-trans conformer. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. High-resolution and tandem mass spectrometry techniques offer profound insights into the elemental composition and fragmentation behavior of chalcones.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula, a critical step in the identification of a compound. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap are commonly used for HRMS analysis. csic.es

For this compound, the molecular formula is C₁₃H₁₀O₂. HRMS can distinguish this composition from other isobaric formulas, thus confirming the identity of the compound.

| Molecular Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₁₃H₁₀O₂ | [M+H]⁺ | 199.07541 | 199.0754 |

| C₁₃H₁₀O₂ | [M+Na]⁺ | 221.05730 | 221.0573 |

| C₁₃H₁₀O₂ | [M]⁺˙ | 198.06753 | 198.0675 |

The exact mass calculation confirms the elemental composition, a fundamental aspect of structural elucidation. nih.govrsc.org

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. This technique involves the isolation of the molecular ion (or a protonated/adducted version) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecular structure. nih.govresearchgate.net

The fragmentation of protonated chalcones typically involves cleavages at the bonds adjacent to the carbonyl group and within the enone bridge. nih.gov For this compound ([M+H]⁺ = m/z 199), key fragmentation pathways are expected to involve:

Loss of the phenyl group: Cleavage can result in the loss of a phenyl radical (•C₆H₅) or benzene (B151609) (C₆H₆), leading to characteristic fragment ions. The formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a common pathway for chalcones. nih.gov

Loss of the furanoyl group: Cleavage on the other side of the carbonyl can lead to the loss of the furan-3-yl group, resulting in a cinnamoyl-type fragment. The furan-3-carbonyl cation ([C₄H₃O-CO]⁺) would appear at m/z 95.

Retro-Diels-Alder (RDA) type reactions: While less common for the core chalcone structure, heterocyclic rings like furan can undergo specific ring-opening and fragmentation pathways. imreblank.ch

Neutral Losses: The loss of small, stable neutral molecules like carbon monoxide (CO) from fragment ions is a frequent occurrence in the mass spectra of carbonyl compounds. nih.gov

| m/z | Proposed Formula | Proposed Structure/Origin |

|---|---|---|

| 171 | [C₁₂H₇O]⁺ | [M+H - CO]⁺ |

| 131 | [C₉H₇O]⁺ | [M+H - C₆H₆]⁺ (Loss of benzene) |

| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ (Benzoyl cation) |

| 95 | [C₅H₃O₂]⁺ | [C₄H₃O-CO]⁺ (Furan-3-carbonyl cation) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ (Phenyl cation) |

| 67 | [C₄H₃O]⁺ | [C₄H₃O]⁺ (Furyl cation) |

Fragmentation data is crucial for confirming the connectivity of the molecular structure. nih.govresearchgate.netresearchgate.net

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the theoretical and computational chemistry of the specific compound This compound .

Despite extensive searches for quantum chemical calculations, electronic structure data, and reactivity predictions for this exact molecule, no dedicated computational studies were found. The available research literature focuses predominantly on the isomeric compound, 3-(furan-2-yl)-1-phenylprop-2-en-1-one, or discusses furan-containing chalcones in a general sense without providing specific data for the 3-furanyl isomer.

Therefore, it is not possible to provide a detailed, scientifically accurate article adhering to the requested outline, as the specific theoretical data (DFT, FMO analysis, electrostatic potential maps, Fukui functions, and reaction pathway simulations) for this compound does not appear to be available in published scientific literature.

Theoretical and Computational Chemistry of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate details of molecular motion, conformational changes, and interactions with the surrounding environment over time. For a molecule like 3-(furan-3-yl)-1-phenylprop-2-en-1-one, MD simulations would be instrumental in mapping out its dynamic structural landscape.

The flexibility of this compound is primarily dictated by the rotation around its single bonds, particularly the bonds connecting the furan (B31954) and phenyl rings to the propenone linker. These rotations give rise to different conformers, each with a distinct energy level. The collection of these conformers and the energy barriers that separate them define the molecule's conformational landscape.

MD simulations can explore this landscape by simulating the molecule's movement over a period, allowing it to sample various conformations. From these simulations, it is possible to identify the most stable, low-energy conformers and the transition states between them. The energy difference between a stable conformer and a transition state is known as the torsional or rotational barrier. This information is crucial as the conformational preferences of the molecule can significantly influence its biological activity and chemical reactivity. For instance, the planarity between the furan ring, the enone bridge, and the phenyl ring is a key determinant of the molecule's electronic properties. Computational studies on similar chalcone (B49325) structures often reveal the existence of multiple stable conformers, such as s-cis and s-trans isomers, arising from rotation around the single bond of the enone moiety. ufms.brnih.govresearchgate.netuwlax.edu

A detailed study would involve calculating the potential energy surface by systematically rotating the key dihedral angles of the molecule. The results would typically be presented as a plot of energy versus dihedral angle, from which the energy minima (stable conformers) and maxima (torsional barriers) can be determined. nih.govrsc.org

The surrounding solvent environment can have a profound impact on the conformation and reactivity of a molecule. numberanalytics.comnumberanalytics.comacs.orgucsb.edumiami.edu MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box. This allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.

For this compound, simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like hexane) would reveal how the solvent influences the conformational equilibrium. Polar solvents might stabilize more polar conformers of the chalcone, while non-polar solvents would favor less polar ones. This, in turn, can affect the molecule's reactivity, as the accessibility of reactive sites and the stability of transition states are often conformation-dependent.

Computational approaches to modeling solvent effects can be broadly categorized into implicit and explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive. Explicit solvent models, used in MD simulations, provide a more detailed and accurate picture by treating individual solvent molecules. The choice of model depends on the desired balance between accuracy and computational cost. numberanalytics.com

Spectroscopic Property Predictions

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a widely used quantum mechanical method for such predictions due to its favorable balance of accuracy and computational cost. researchgate.netpsu.eduuit.noyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with a high degree of accuracy. nih.govrsc.orgacs.orgresearchgate.netrsc.orgacs.orgq-chem.comimist.ma

For this compound, a computational NMR study would involve first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C). These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted NMR spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, by calculating the chemical shifts for different conformers, it is possible to gain insight into the molecule's conformational preferences in solution, as the experimentally observed spectrum is a population-weighted average of the spectra of the individual conformers.

Below is an illustrative table showing the type of data that would be generated from a computational ¹³C NMR chemical shift prediction for this compound. Please note that the values are placeholders, as specific computational data for this molecule were not found in the surveyed literature.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | Calculated value would appear here |

| Cα (propenone) | Calculated value would appear here |

| Cβ (propenone) | Calculated value would appear here |

| Furan C2 | Calculated value would appear here |

| Furan C3 | Calculated value would appear here |

| Furan C4 | Calculated value would appear here |

| Furan C5 | Calculated value would appear here |

| Phenyl C1 (ipso) | Calculated value would appear here |

| Phenyl C2/C6 | Calculated value would appear here |

| Phenyl C3/C5 | Calculated value would appear here |

| Phenyl C4 | Calculated value would appear here |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. researchgate.netpsu.eduuit.noyoutube.comnepjol.infoistanbul.edu.trresearchgate.netacs.org

A computational study of the vibrational spectrum of this compound would begin with a geometry optimization, followed by a frequency calculation. The output of this calculation provides a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman intensities.

To aid in the assignment of the calculated frequencies to specific molecular motions (e.g., C=O stretch, C=C stretch, aromatic ring vibrations), a Potential Energy Distribution (PED) analysis is often performed. nepjol.inforesearchgate.netjetir.org This analysis decomposes each vibrational mode into contributions from different internal coordinates (stretching, bending, torsion), allowing for a detailed understanding of the molecule's vibrational dynamics. The predicted spectrum can then be compared with an experimental spectrum to validate the computational model and aid in the interpretation of the experimental data.

The following is an exemplary data table for predicted vibrational frequencies of this compound. The values and assignments are illustrative, as specific computational results for this molecule are not available in the reviewed literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

| ν(C=O) | Calculated value would appear here | Carbonyl stretch |

| ν(C=C) | Calculated value would appear here | Alkene stretch |

| ν(Aromatic C-H) | Calculated value would appear here | Phenyl C-H stretch |

| ν(Furan C-H) | Calculated value would appear here | Furan C-H stretch |

| δ(Aromatic ring) | Calculated value would appear here | Phenyl ring deformation |

| δ(Furan ring) | Calculated value would appear here | Furan ring deformation |

Reactivity and Reaction Transformations of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Enone System

The furan (B31954) ring in 3-(furan-3-yl)-1-phenylprop-2-en-1-one can act as a diene in Diels-Alder reactions. Furan itself is relatively unreactive in such cycloadditions due to its aromatic character, which must be overcome for the reaction to proceed. The process is often reversible. nih.gov The reactivity and selectivity of Diels-Alder reactions involving furan derivatives are significantly influenced by the substituents on the furan ring. rsc.orgrsc.org Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. rsc.org

In the case of this compound, the propenone substituent at the 3-position acts as an electron-withdrawing group, which would be expected to decrease the furan's reactivity as a diene in a normal-electron-demand Diels-Alder reaction. rsc.org However, these reactions are still feasible, particularly with highly reactive dienophiles. nih.gov

Conversely, the electron-deficient α,β-unsaturated double bond of the enone system can function as a dienophile in a Diels-Alder reaction with a suitable diene, such as cyclopentadiene. The reaction of chalcones with cyclopentadiene, often catalyzed by Lewis acids like AlCl₃, can yield bicyclo[2.2.1]heptene adducts. researchgate.net

Table 1: Potential Diels-Alder Reactions and Expected Outcomes

| Role of Compound | Reactant | Expected Product Type | Notes |

| Diene (Furan ring) | Maleic anhydride (B1165640) | Oxabicycloheptene derivative | Reactivity is expected to be low due to the electron-withdrawing substituent on the furan. rsc.org |

| Dienophile (Enone) | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | Reaction may require a catalyst; stereoselectivity (endo/exo) would be a key factor. researchgate.net |

Nucleophilic Additions to the α,β-Unsaturated Ketone

The α,β-unsaturated ketone, also known as an enone, is a Michael acceptor. It possesses two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. Nucleophiles can attack either site, leading to 1,2-addition (direct addition) or 1,4-addition (conjugate addition), respectively.

Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net A wide variety of nucleophiles (Michael donors) can add to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net For furan-containing chalcones, nucleophiles such as thiols readily undergo Michael addition. For instance, 4-chlorothiophenol (B41493) adds to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) in the presence of a base to yield the corresponding β-arylmercapto ketone. researchgate.net Similar reactivity is expected for the 3-furan-yl isomer.

Table 2: Examples of Michael Addition Reactions on Chalcone (B49325) Systems

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |

| Thiols (e.g., Thiophenol) | Base (e.g., Triethylamine) | β-Thioether ketone researchgate.net |

| Amines (e.g., Aniline) | Varies (acidic, basic, or neutral) | β-Amino ketone |

| Enolates (e.g., Diethyl malonate) | Base (e.g., Sodium ethoxide) | Adduct for further cyclization (e.g., Robinson annulation) researchgate.net |

| Cyanide | Protic solvent | β-Cyano ketone |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are strong nucleophiles that readily add to carbonyl groups. youtube.com The regioselectivity of their addition to α,β-unsaturated ketones depends on the nature of the organometallic reagent and the reaction conditions.

1,2-Addition: Hard nucleophiles, like organolithium reagents, typically favor direct 1,2-addition to the carbonyl carbon, yielding allylic alcohols upon workup.

1,4-Addition: Softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition to the β-carbon, leading to the formation of a saturated ketone after protonation of the intermediate enolate. youtube.com

The addition of 2-furyllithium to carbonyl compounds is a known method for introducing a furan moiety. mdpi.com Applying this logic in reverse, the reaction of an organometallic reagent with this compound would follow these general principles of selectivity.

Electrophilic Aromatic Substitution on Phenyl and Furan Rings

Both the furan and phenyl rings can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and regioselectivity are governed by the existing substituents.

Furan Ring: The furan ring is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com Electrophilic substitution on furan typically occurs at the C-2 or C-5 position, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance. pearson.comchemicalbook.com For a 3-substituted furan, the existing substituent directs the incoming electrophile. The vinyl ketone group is deactivating and would direct incoming electrophiles primarily to the C-5 position, and to a lesser extent, the C-2 position.

Phenyl Ring: The phenyl ring is substituted with an acyl group (-COC=C-), which is a deactivating, meta-directing group due to its electron-withdrawing nature. masterorganicchemistry.com Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation will occur primarily at the meta-positions of the phenyl ring.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Reagent/Reaction | Directing Group Effect | Primary Product Position(s) |

| Furan | Br₂/Dioxane (Bromination) | 3-Propenone (deactivating) | C-5 |

| Phenyl | HNO₃/H₂SO₄ (Nitration) | Acyl group (deactivating, meta-directing) | C-3' and C-5' (meta) |

Oxidation and Reduction Reactions of the Enone Moiety

The enone functionality is susceptible to both oxidation and reduction. smolecule.com

Oxidation: The carbon-carbon double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Further reactions can lead to the opening of the epoxide ring to form diols. In some cases, oxidative dearomatization of the furan ring itself can occur, leading to more complex transformations. nih.govnih.gov

Reduction: The reduction of chalcones can be selective.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with H₂, both the C=C double bond and the C=O carbonyl group can be reduced, yielding a saturated alcohol. Selective reduction of the C=C bond is often possible under milder conditions, producing the corresponding saturated ketone.

Chemoselective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce the carbonyl group to a hydroxyl group, leaving the C=C double bond intact and forming an allylic alcohol. researchgate.net

Photochemical Transformations

Chalcones and related enone systems can undergo various photochemical reactions upon irradiation with UV light. The most common transformations are [2+2] cycloadditions and E/Z (cis/trans) isomerization.

[2+2] Cycloaddition: Upon irradiation, the enone can dimerize through a [2+2] cycloaddition of the double bond, leading to the formation of a cyclobutane (B1203170) ring. This can occur between two molecules of the chalcone or with another alkene.

E/Z Isomerization: The more stable E-isomer (trans) of the chalcone can be converted to the less stable Z-isomer (cis) upon UV irradiation. This process is often reversible, with the Z-isomer reverting to the E-isomer thermally or upon irradiation at a different wavelength.

Rearrangement Reactions of this compound

While specific studies on the rearrangement reactions of this compound are not extensively documented in the reviewed literature, the chemical nature of this furan-containing chalcone suggests several potential rearrangement pathways. These transformations are plausible based on the known reactivity of analogous α,β-unsaturated ketones, chalcones, and furan derivatives. The primary theoretical rearrangement reactions include the rearrangement of its corresponding epoxide, photochemical isomerization, and potential for oxidative rearrangements.

Rearrangement of the Corresponding 3-(furan-3-yl)-1-phenyloxiran-2-yl)methanone

A common reaction pathway for chalcones involves initial epoxidation of the α,β-double bond, followed by an acid-catalyzed rearrangement of the resulting chalcone epoxide. For this compound, this would first involve its conversion to (2R,3S)-3-(furan-3-yl)-2-phenyloxiran-2-yl)(phenyl)methanone. This epoxide can then undergo rearrangement under acidic conditions.

The mechanism of this rearrangement typically involves the protonation of the epoxide oxygen, followed by the opening of the epoxide ring to form a carbocation. Subsequent migration of a group (in this case, likely a hydride or the phenyl group) leads to the formation of a more stable dicarbonyl compound. For chalcone oxides, this rearrangement often results in the formation of 1,3-dicarbonyl compounds. acs.orgresearchgate.net The reaction is generally promoted by Lewis or Brønsted acids.

Table 1: Hypothetical Acid-Catalyzed Rearrangement of the Epoxide of this compound

| Reactant | Reagent/Catalyst | Product | Reference |

| (2R,3S)-3-(furan-3-yl)-2-phenyloxiran-2-yl)(phenyl)methanone | Boron trifluoride etherate | 1-(furan-3-yl)-3-phenylpropane-1,2-dione | acs.org |

| (2R,3S)-3-(furan-3-yl)-2-phenyloxiran-2-yl)(phenyl)methanone | Sulfuric acid | 1-(furan-3-yl)-3-phenylpropane-1,2-dione | acs.org |

Photochemical Isomerization

Chalcones are well-known to undergo E/Z (trans/cis) isomerization around the central carbon-carbon double bond upon exposure to ultraviolet (UV) light. photos.or.krscielo.org.mx The E-isomer of this compound, which is typically the more stable and readily synthesized form, can be converted to the Z-isomer upon irradiation. This process is reversible, and a photostationary state, a mixture of both isomers, is usually reached. The exact ratio of isomers in the photostationary state depends on the wavelength of light used and the solvent. photos.or.krsemanticscholar.org

In addition to the isomerization of the propenone moiety, the furan ring itself is photochemically active. The irradiation of furan derivatives can lead to complex rearrangements, including the formation of cyclopropenyl derivatives or Dewar furan isomers. netsci-journal.com Therefore, the photochemical irradiation of this compound could potentially lead to a mixture of E/Z isomers and products resulting from the rearrangement of the furan ring.

Table 2: Potential Photochemical Isomerization of this compound

| Reactant | Conditions | Major Product | Minor Products | Reference |

| (E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one | UV irradiation (e.g., 365 nm) in a suitable solvent (e.g., chloroform) | (Z)-3-(furan-3-yl)-1-phenylprop-2-en-1-one | Products of furan ring rearrangement | photos.or.krnetsci-journal.com |

Potential for Oxidative Rearrangement

Recent studies have shown that chalcones can undergo oxidative rearrangement in the presence of suitable catalytic systems. For instance, an in situ generated hypoiodite (B1233010) has been used to catalyze the oxidative rearrangement of chalcones under mild, metal-free conditions. organic-chemistry.org This type of reaction can lead to the formation of α-aryloxy-β-ketoesters or other rearranged products.

Furthermore, the oxidative rearrangement of other furan-containing ketones has been reported. For example, the oxidation of 4-(furan-2-yl)butan-2-ones can lead to the formation of substituted 4-(furan-2-yl)but-3-en-2-ones through a spiro-intermediate. nih.gov This suggests that the furan ring in this compound could participate in an oxidative rearrangement process, potentially leading to novel molecular scaffolds. The specific products would depend on the oxidant and reaction conditions employed.

Table 3: Plausible Oxidative Rearrangement of this compound

| Reactant | Reagent System | Potential Product Type | Reference |

| This compound | Tetrabutylammonium iodide (TBAI) / m-Chloroperoxybenzoic acid (mCPBA) | α-Acyloxy-β-diketone | organic-chemistry.org |

Derivatization and Analogue Synthesis of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One

Modification of the Phenyl Ring

Modification of the phenyl ring (Ring A) of the 3-(furan-3-yl)-1-phenylprop-2-en-1-one scaffold is commonly achieved by introducing a variety of substituents. This is typically accomplished by employing a pre-substituted acetophenone (B1666503) in a Claisen-Schmidt condensation reaction with furan-3-carbaldehyde. This approach allows for the systematic introduction of functional groups to probe structure-activity relationships.

Halogenation, Nitration, and Sulfonation

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule. Halogenated analogues of furan-containing chalcones are generally synthesized by the condensation of a halogen-substituted acetophenone with a furan (B31954) aldehyde. For instance, the synthesis of chalcones with chloro and bromo substituents on the phenyl ring has been reported. chemrxiv.orgiainponorogo.ac.id These modifications can enhance the biological activity of the parent compound. chemrxiv.org

Nitration: The nitro group, a strong electron-withdrawing group, can be introduced onto the phenyl ring to modulate the compound's electronic properties and potential biological activity. The synthesis of nitro-substituted furan chalcones is typically achieved by using a nitro-substituted acetophenone as a starting material in the Claisen-Schmidt condensation. chemrxiv.orgnih.gov For example, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one has been synthesized and studied. researchgate.net

Sulfonation: The introduction of sulfonate or sulfonamide groups can increase the polarity and water solubility of the chalcone (B49325). The synthesis of sulfonated chalcones is generally not performed by direct sulfonation of the chalcone ring, but rather by using starting materials that already contain the sulfonate or sulfonamide moiety. For example, chalcone-sulfonamide hybrids have been synthesized from the corresponding sulfonamide-substituted acetophenones. nih.goviiarjournals.orgresearchgate.net This approach avoids potential side reactions that could occur with the reactive enone system under harsh sulfonation conditions.

Introduction of Electron-Donating and Electron-Withdrawing Groups

A wide array of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been incorporated into the phenyl ring of furan chalcones to study their effects on biological activity.

Electron-Donating Groups: Common EDGs introduced include hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups. These groups can increase the electron density of the phenyl ring and influence the molecule's interaction with biological targets. For instance, dihydroxy-substituted furan chalcones have been synthesized and evaluated for their biological activities. asianpubs.org

Electron-Withdrawing Groups: Besides halogens and the nitro group, other EWGs such as cyano (-CN) and trifluoromethyl (-CF3) have been incorporated. These groups decrease the electron density of the phenyl ring. The synthesis of these derivatives follows the standard Claisen-Schmidt condensation using the appropriately substituted acetophenone. tuiasi.roresearchgate.net

The following table summarizes some of the synthesized derivatives with modifications on the phenyl ring.

| Substituent on Phenyl Ring | Method of Synthesis | Precursor |

| Halogens (Cl, Br) | Claisen-Schmidt Condensation | Halogenated Acetophenone |

| Nitro (-NO2) | Claisen-Schmidt Condensation | Nitroacetophenone |

| Sulfonamide (-SO2NH2) | Claisen-Schmidt Condensation | Sulfonamide-substituted Acetophenone |

| Hydroxyl (-OH), Methoxy (-OCH3) | Claisen-Schmidt Condensation | Hydroxy/Methoxy-substituted Acetophenone |

| Cyano (-CN) | Claisen-Schmidt Condensation | Cyanoacetophenone |

| Trifluoromethyl (-CF3) | Claisen-Schmidt Condensation | Trifluoromethyl-substituted Acetophenone |

Modification of the Furan Ring

The furan ring in this compound is also a target for chemical modification to generate novel analogues. The reactivity of the furan ring allows for electrophilic substitution, primarily at the C-2 and C-5 positions. researchgate.netsemanticscholar.orgresearchgate.net

Functionalization at C-2 and C-5 Positions of Furan

The synthesis of furan-modified chalcones often starts with a pre-functionalized furan ring.

Aryl Substitution: The introduction of aryl groups at the C-5 position of the furan ring is a common modification. This is typically achieved by synthesizing a 5-aryl-furan-2-carbaldehyde intermediate, which is then condensed with an acetophenone. nih.govnih.goveurekaselect.com The Meerwein arylation is a method used to synthesize these 5-aryl furfural (B47365) derivatives. nih.gov

Nitro Substitution: Nitration of the furan ring is another important modification. While direct nitration of some furan-containing chalcones might be challenging due to the sensitivity of the enone bridge, the use of pre-nitrated furan precursors is a common strategy. For example, chalcones have been synthesized from 5-nitrofurfural. asianpubs.orgnih.gov A method for the direct nitration of furan and its derivatives using nitric acid in trifluoroacetic anhydride (B1165640) has been reported, which could potentially be applied to furan-containing chalcones. semanticscholar.orgresearchgate.net Furan can be nitrated with nitric acid in acetic anhydride, though this can lead to addition products requiring a subsequent elimination step. quimicaorganica.org

Halogenation: Direct halogenation of the furan ring in chalcones is also a possibility. Furan itself can be halogenated under mild conditions, for example, with bromine. researchgate.netsemanticscholar.org However, applying these conditions to the full chalcone structure requires careful optimization to avoid reactions with the enone double bond. A comprehensive study on the effect of halogen substitution on both the furan and dienophile for intramolecular Diels-Alder reactions of furans has been conducted, providing insights into the reactivity of halogenated furans. rsc.org

The following table provides examples of functionalization on the furan ring.

| Position | Functional Group | Method of Synthesis | Precursor |

| C-5 | Aryl | Claisen-Schmidt Condensation | 5-Aryl-furan-2-carbaldehyde |

| C-5 | Nitro | Claisen-Schmidt Condensation | 5-Nitrofurfural |

| C-2/C-5 | Nitro | Direct Nitration | Nitric acid/Trifluoroacetic anhydride |

Ring-Opening and Ring-Closing Metathesis (If Applicable)

Ring-opening metathesis polymerization (ROMP) of furan-based monomers has been explored for the synthesis of high-performance polymers. chemrxiv.orgresearchgate.net This involves the cycloaddition of furan compounds to form strained bicyclic ethers, which then undergo ROMP. However, the application of ring-opening metathesis directly on the furan ring of a chalcone for derivatization purposes is not a commonly reported strategy.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including dihydrofurans. nih.govorganic-chemistry.orgwikipedia.org This reaction typically involves the cyclization of a diene precursor. While RCM is used to construct furan-containing rings, its use to modify a pre-existing furan ring within a chalcone structure by ring-opening followed by a different ring-closing event is not a standard synthetic route. The stability of the aromatic furan ring makes such transformations challenging under typical metathesis conditions.

Structural Variations of the Enone Bridge

The α,β-unsaturated ketone moiety, or enone bridge, is a key feature of chalcones and is crucial for their chemical reactivity and biological activity. Modifications to this bridge can lead to significant changes in the properties of the molecule.

One common modification of the enone bridge is its incorporation into a new heterocyclic ring system. For example, the reaction of furan-containing chalcones with hydrazine (B178648) or its derivatives leads to the formation of pyrazoline derivatives. nih.govtuiasi.ro This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. This transformation converts the linear enone system into a five-membered heterocyclic ring containing two nitrogen atoms. researchgate.net

Another potential modification is the introduction of substituents at the α- or β-positions of the enone bridge. This would typically be achieved by using appropriately substituted starting materials in the condensation reaction. For instance, using a substituted β-ketoester in a condensation reaction could lead to an α-substituted chalcone. However, specific examples of such modifications for this compound are not extensively reported in the reviewed literature.

The following table summarizes a key structural variation of the enone bridge.

| Reaction | Reagent | Resulting Structure |

| Cyclization | Hydrazine/Phenylhydrazine | Pyrazoline derivative |

Homologation and Dehomologation

Homologation refers to the extension of a molecule by a constant unit, typically a methylene (B1212753) group (-CH₂-), while dehomologation is the reverse process. These transformations can fundamentally alter the size and conformational flexibility of a molecule. For a chalcone like this compound, these modifications are not commonly reported but can be achieved by applying established synthetic methodologies to its precursors or derivatives.

One of the most classical methods for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgyoutube.com While this reaction does not apply directly to the chalcone, it could be used on a precursor such as 3-furancarboxylic acid. The resulting homologated acid could then be used to build a longer chalcone backbone. The general sequence involves converting the carboxylic acid to an acyl chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a subsequent silver-catalyzed Wolff rearrangement in the presence of a nucleophile (like water) to yield the homologated acid. nrochemistry.comscribd.com

Alternatively, two-carbon homologation methods can be applied to aldehydes and ketones to generate α,β-unsaturated aldehydes, which are direct precursors to chalcones. mdpi.comresearchgate.net This can be accomplished using phosphonate (B1237965) reagents in a Horner-Wadsworth-Emmons type reaction. For instance, reacting furan-3-carbaldehyde with a phosphonate reagent containing a protected aldehyde group can extend the carbon chain, which after deprotection and subsequent condensation with acetophenone, would yield a homologated chalcone. mdpi.com

Below is a table outlining potential homologation strategies applicable to the synthesis of analogues of this compound.

| Method | Starting Material | Key Reagents | Intermediate | Potential Product |

| Arndt-Eistert Synthesis | 3-Furancarboxylic Acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | Furan-3-acetyl chloride, Diazoketone | 4-(Furan-3-yl)-1-phenylbut-3-en-2-one |

| Horner-Wadsworth-Emmons | Furan-3-carbaldehyde | Diethyl methylformyl-2-phosphonate dimethylhydrazone | α,β-Unsaturated aldehyde dimethylhydrazone | 4-(Furan-3-yl)-1-phenylbut-3-en-1-one |

Dehomologation is less straightforward and often involves oxidative cleavage or multi-step synthetic routes to shorten a carbon chain, for which specific, established protocols for chalcones are not readily found.

Stereochemical Control in Double Bond Isomerization (E/Z)

The enone bridge of this compound contains a carbon-carbon double bond, which can exist as two geometric isomers: E (trans) and Z (cis). The E-isomer is thermodynamically more stable due to reduced steric hindrance and is almost exclusively formed during standard synthesis methods like the Claisen-Schmidt condensation. nih.govresearchgate.net However, the Z-isomer can be accessed through specific synthetic routes or by isomerization of the E-isomer, which allows for the exploration of how stereochemistry impacts the molecule's properties.

Photochemical isomerization is a primary method for converting the E-chalcone to its Z-counterpart. This process typically involves irradiating a solution of the E-isomer with ultraviolet (UV) light. photos.or.kr The irradiation excites the molecule to a higher energy state where rotation around the double bond becomes possible. Upon relaxation, a mixture of both E and Z isomers is typically formed. scielo.org.mx The final ratio of isomers in the photostationary state often depends on the wavelength of light used and the solvent. photos.or.krresearchgate.net For some chalcones, the process can be reversed by either thermal relaxation or irradiation at a different wavelength. researchgate.net

While photochemical methods are common for isomerization, specific synthetic strategies can also provide stereoselective access to Z-chalcones. One reported method involves the condensation of an aldehyde with an acetophenone using a strong base like potassium hydroxide (B78521) in a polar aprotic solvent system such as dimethyl sulfoxide (B87167) (DMSO) and water, which has been shown to favor the formation of the Z-isomer for certain chalcone derivatives. researchgate.net Another specialized approach is the reaction of 1,3-diaryl-2-propynyl silyl (B83357) ethers with a catalytic amount of potassium tert-butoxide, which stereoselectively yields (Z)-chalcones under mild conditions. researchgate.net

The following table summarizes methods for controlling the double bond stereochemistry in chalcones.

| Method | Starting Isomer | Conditions/Reagents | Resulting Isomer(s) | Key Findings |

| Photochemical Isomerization | E | UV irradiation (e.g., 254 nm or 365 nm) in a suitable solvent (e.g., chloroform, acetone) | E/Z mixture | Reaches a photostationary state; ratio depends on wavelength and solvent. photos.or.krscielo.org.mx |

| Base-Catalyzed Condensation | N/A (Synthesis) | Aldehyde, Acetophenone, KOH, DMSO/H₂O | Predominantly Z | Specific conditions can override the thermodynamic preference for the E-isomer. researchgate.net |

| Silyl Ether Rearrangement | N/A (Synthesis) | 1,3-Diaryl-2-propynyl silyl ether, cat. t-BuOK | Predominantly Z | Provides a stereoselective route to the less stable isomer under mild conditions. researchgate.net |

Synthesis of Heterocyclic Fused Derivatives